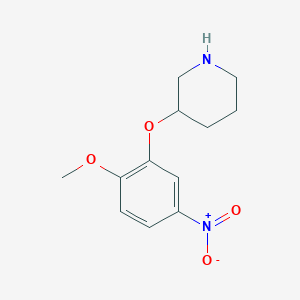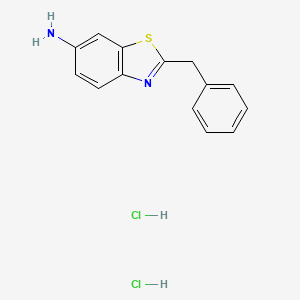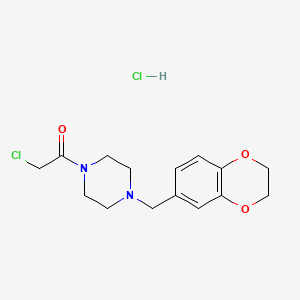![molecular formula C15H14ClN3 B1451605 7-Cloro-2,5-dimetil-3-(2-metilfenil)pirazolo[1,5-a]pirimidina CAS No. 1204296-64-9](/img/structure/B1451605.png)
7-Cloro-2,5-dimetil-3-(2-metilfenil)pirazolo[1,5-a]pirimidina
Descripción general
Descripción
“7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C15H14ClN3. It has a molecular weight of 271.74 g/mol . This compound is used for research purposes .
Synthesis Analysis
While specific synthesis details for this compound were not found, pyrazolo[1,5-a]pyrimidines can be synthesized from the appropriate methyl ketone . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis
The molecular structure of “7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine” consists of 15 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .Aplicaciones Científicas De Investigación
Uso exclusivo para investigación
Este compuesto se utiliza principalmente para fines de investigación . A menudo se utiliza en laboratorios para estudiar sus propiedades y posibles aplicaciones. El compuesto no está destinado al uso diagnóstico o terapéutico .
Moléculas fluorescentes
Las pirazolo[1,5-a]pirimidinas, la familia de compuestos a la que pertenece esta molécula, se han identificado como compuestos estratégicos para aplicaciones ópticas . Son herramientas cruciales para estudiar la dinámica de los procesos intracelulares, los quimiosensores y el progreso de los materiales orgánicos .
Quimiosensores
Debido a la presencia de heteroátomos (B, N, O o S), estos compuestos pueden actuar como posibles agentes quelantes para iones . Esto los hace útiles en el desarrollo de quimiosensores.
Aplicaciones de bioimagen
Los compuestos orgánicos fluorescentes, incluidas las pirazolo[1,5-a]pirimidinas, se han utilizado en aplicaciones de bioimagen . Pueden ayudar a visualizar las interacciones y los procesos biológicos.
Dispositivos orgánicos emisores de luz
Estos compuestos se han investigado por su posible uso en dispositivos orgánicos emisores de luz . Sus propiedades fotofísicas únicas los hacen adecuados para esta aplicación.
Interacciones bio-macromoleculares
Las pirazolo[1,5-a]pirimidinas se han utilizado para estudiar las interacciones bio-macromoleculares . Pueden ayudar a comprender cómo las moléculas biológicas interactúan entre sí.
Mecanismo De Acción
Target of Action
The primary target of 7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth .
Biochemical Pathways
The inhibition of CDK2 by 7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine affects the cell cycle pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, thereby halting cell proliferation .
Result of Action
The result of the action of 7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine is the significant inhibition of cell growth. This is evidenced by the compound’s cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .
Análisis Bioquímico
Biochemical Properties
7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions. It interacts with enzymes such as cyclin-dependent kinase 2 (CDK2), inhibiting its activity . This inhibition affects the cell cycle, particularly the transition from the G1 phase to the S phase. The compound also interacts with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.
Cellular Effects
The effects of 7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDK2 by this compound can lead to cell cycle arrest, affecting the proliferation of cancer cells . Additionally, it may alter the expression of genes involved in apoptosis and cell survival, further impacting cellular processes.
Molecular Mechanism
At the molecular level, 7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine exerts its effects through binding interactions with biomolecules. It binds to the active site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of target proteins, disrupting the cell cycle. The compound may also interact with other enzymes and proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Its degradation products may also have biological activity, contributing to the observed effects.
Dosage Effects in Animal Models
The effects of 7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth by targeting CDK2 . At higher doses, toxic or adverse effects may occur, including damage to normal cells and tissues. Understanding the dosage threshold is essential for optimizing its use in therapeutic applications.
Metabolic Pathways
7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety.
Transport and Distribution
The transport and distribution of 7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine within cells and tissues are critical for its biological activity. It may interact with transporters and binding proteins that facilitate its uptake and localization . These interactions can affect its accumulation in specific tissues, influencing its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
7-chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3/c1-9-6-4-5-7-12(9)14-11(3)18-19-13(16)8-10(2)17-15(14)19/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWFLQZVPQVTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C3N=C(C=C(N3N=C2C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1451522.png)
![3-{[(3-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B1451523.png)
![3-[(4-Fluorobenzyl)oxy]piperidine](/img/structure/B1451524.png)


![1-Oxa-8-azaspiro[4.5]decan-3-ol](/img/structure/B1451528.png)


![1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1451533.png)



![5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1451541.png)

